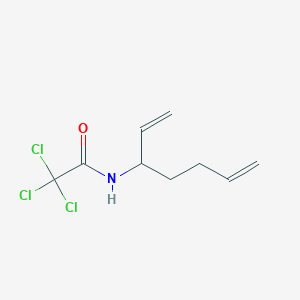![molecular formula C19H14N2 B14186321 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole CAS No. 922174-64-9](/img/structure/B14186321.png)
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an ethenyl group and a phenyl group attached to the indole core. The presence of these groups imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole core . The ethenyl group can be introduced through a Heck reaction, where a palladium-catalyzed coupling of an aryl halide with an alkene occurs .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, where halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted indoles .
Wissenschaftliche Forschungsanwendungen
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Pyrido[3,2-b]indole: A related compound with a similar indole core but lacking the ethenyl and phenyl groups.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole is unique due to the presence of both ethenyl and phenyl groups, which impart distinct chemical properties and potential biological activities. These structural features differentiate it from other indole derivatives and contribute to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
922174-64-9 |
|---|---|
Molekularformel |
C19H14N2 |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
8-ethenyl-5-phenylpyrido[3,2-b]indole |
InChI |
InChI=1S/C19H14N2/c1-2-14-10-11-17-16(13-14)19-18(9-6-12-20-19)21(17)15-7-4-3-5-8-15/h2-13H,1H2 |
InChI-Schlüssel |
QEZIEXVIUFYLGI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC2=C(C=C1)N(C3=C2N=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)

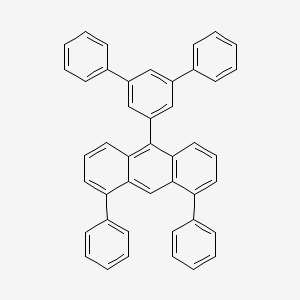
![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)

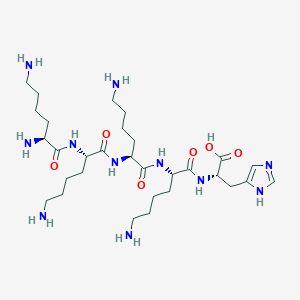
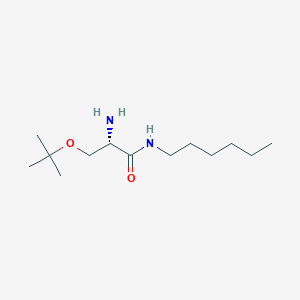
![2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14186300.png)
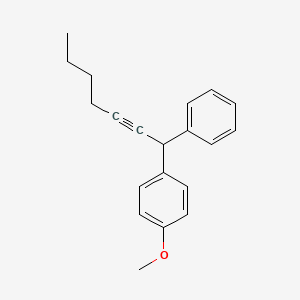
![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
